molecular formula C14H14N4OS B11434187 (2E)-3-(ethylamino)-3-(methylsulfanyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)prop-2-enenitrile

(2E)-3-(ethylamino)-3-(methylsulfanyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)prop-2-enenitrile

Cat. No.: B11434187
M. Wt: 286.35 g/mol
InChI Key: BKJAEYLVIAUVBT-SDNWHVSQSA-N
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Description

(2E)-3-(ethylamino)-3-(methylsulfanyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in the molecule, such as the ethylamino, methylsulfanyl, and phenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(ethylamino)-3-(methylsulfanyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate hydrazides with nitriles to form the oxadiazole ring. The subsequent introduction of the ethylamino and methylsulfanyl groups can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and implementing purification techniques to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions (e.g., basic or acidic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigating its biological activity, including potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Exploring its potential as a therapeutic agent for various diseases, given its diverse functional groups and potential biological activities.

Mechanism of Action

The mechanism of action of (2E)-3-(ethylamino)-3-(methylsulfanyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)prop-2-enenitrile would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The presence of the oxadiazole ring and other functional groups may allow it to interact with various molecular targets, such as proteins, nucleic acids, or cell membranes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

(E)-3-(ethylamino)-3-methylsulfanyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)prop-2-enenitrile

InChI

InChI=1S/C14H14N4OS/c1-3-16-14(20-2)11(9-15)13-17-12(18-19-13)10-7-5-4-6-8-10/h4-8,16H,3H2,1-2H3/b14-11+

InChI Key

BKJAEYLVIAUVBT-SDNWHVSQSA-N

Isomeric SMILES

CCN/C(=C(/C#N)\C1=NC(=NO1)C2=CC=CC=C2)/SC

Canonical SMILES

CCNC(=C(C#N)C1=NC(=NO1)C2=CC=CC=C2)SC

Origin of Product

United States

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